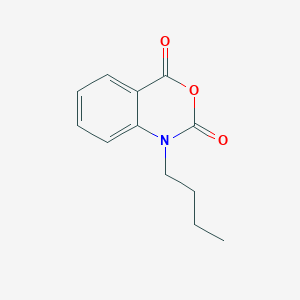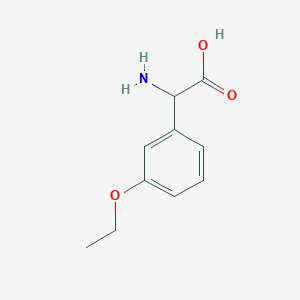
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The molecule 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of applications in various fields such as medicinal chemistry, materials science, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or dithiocarbazinate salts with hydrazine or its derivatives. For example, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions . Although the specific synthesis of this compound is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, the molecular geometric structure, vibrational frequencies, and electronic absorption spectroscopy of a related molecule, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, were calculated using density functional theory (DFT) with the 6-311++G(d,p) basis set . These computational methods can be used to predict the molecular structure of this compound as well.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be explored through their ability to undergo various chemical transformations. For example, the synthesis of Schiff bases from triazole-thiol compounds involves condensation reactions with aldehydes . The triazole-thiol group is also reactive towards electrophiles and can participate in nucleophilic substitution reactions, which could be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect properties such as melting point, solubility, and reactivity. For instance, the crystal structure of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using X-ray crystallography, and its melting point was reported . Similarly, the physical properties of this compound could be studied using these methods to gain insights into its physicochemical characteristics.
Applications De Recherche Scientifique
Pharmacologie : Développement d'agents anticancéreux
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol a été étudié pour son potentiel dans le développement de médicaments anticancéreux. La partie triazole est une caractéristique commune à de nombreux composés pharmacologiquement actifs, et ses dérivés ont été évalués contre diverses lignées cellulaires cancéreuses. Certains dérivés ont montré une activité cytotoxique prometteuse, indiquant le potentiel de ce composé comme échafaudage pour développer de nouveaux agents anticancéreux .
Biochimie : Études d'inhibition enzymatique
En biochimie, les dérivés de ce composé sont utilisés pour étudier l'inhibition enzymatique, ce qui est crucial pour comprendre les mécanismes des maladies et développer des médicaments. Le cycle triazole peut imiter la structure des nucléotides ou des acides aminés, ce qui lui permet d'interagir avec les enzymes et d'inhiber potentiellement leur activité, ce qui est précieux dans la conception d'inhibiteurs enzymatiques .
Science des matériaux : Synthèse de polymères
Le groupe thiol dans le this compound peut réagir avec divers sels métalliques pour former des polymères luminescents. Ces polymères ont des applications potentielles dans la création de nouveaux matériaux avec des propriétés optiques spécifiques, utiles en électronique et en photonique .
Science de l'environnement : Activité antioxydante et antimicrobienne
Les dérivés du triazole-thiol sont envisagés pour la synthèse de composés de tête présentant une activité antioxydante et antimicrobienne. Ces propriétés sont essentielles pour les applications environnementales, telles que la biorémédiation et le contrôle de la pollution, où la réduction du stress oxydatif et le contrôle de la croissance microbienne sont cruciaux .
Chimie analytique : Détection de marqueurs d'ADN
Ce composé a été utilisé pour concevoir des sondes pour la spectroscopie Raman stimulée par une surface (SERS), qui est une méthode sensible pour détecter les marqueurs d'ADN. Ces applications sont vitales en sciences forensiques, en diagnostics médicaux et en recherche génétique, où une détection précise et rapide de l'ADN est nécessaire .
Génie chimique : Catalyse et développement de procédés
En génie chimique, la synthèse de dérivés du triazole, y compris ceux du this compound, peut être optimisée pour une production à grande échelle. Ces procédés impliquent souvent la catalyse et visent à être économiquement viables et écologiquement bénins, contribuant ainsi à des pratiques industrielles durables .
Safety and Hazards
Orientations Futures
The future directions for 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol and similar compounds involve the design and synthesis of new heterocyclic derivatives . The variation/position of substituents in the inhibitors has a profound impact on potency and selectivity . This work establishes innovative design principles towards the development of a therapeutic agent for the treatment of neurodegenerative diseases like Alzheimer’s .
Mécanisme D'action
Target of Action
Related compounds such as 4,5-diamino-4h-1,2,4-triazole-3-thiol derivatives have been reported to inhibit kinases , suggesting potential protein kinase targets for this compound as well.
Mode of Action
It is speculated that the compound might interact with its targets through non-covalent interactions .
Biochemical Pathways
Related compounds have been shown to affect kinase-related pathways .
Result of Action
Related compounds have been shown to exhibit anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activities .
Analyse Biochimique
Biochemical Properties
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound can bind to biomolecules such as enzymes and proteins, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit specific enzymes in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . For instance, it may be actively transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and biological effects.
Propriétés
IUPAC Name |
3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNXXMGQSTKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395581 | |
| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667437-59-4 | |
| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



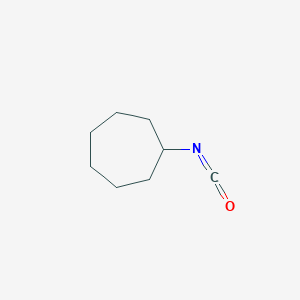
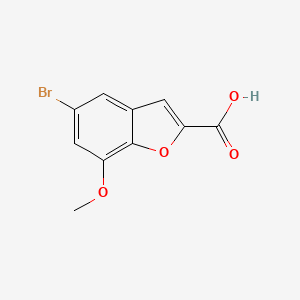

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)

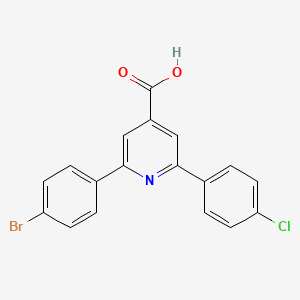
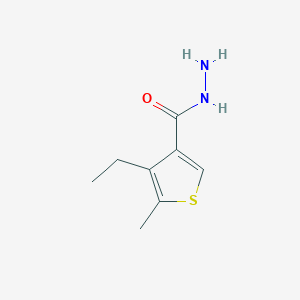



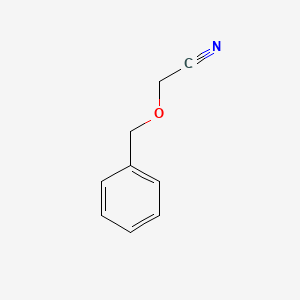
![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)
